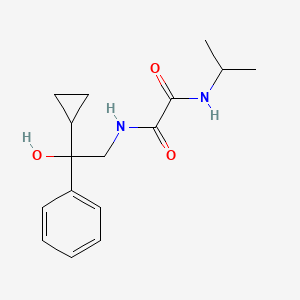

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide, commonly referred to as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent.

Applications De Recherche Scientifique

Alpha-adrenergic Agents and Methoxamine Analogues

A study on phenylethylamines related to methoxamine, including compounds similar to N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide, found that for optimal alpha 1-adrenergic activity, the nitrogen should be exocyclic to a saturated six-membered ring. These findings suggest applications in designing direct alpha 1-receptor agonists, with some compounds showing potent activity in the order of 10^(-7) M (Demarinis, R., Bryan, W., Shah, D., Hieble, J., & Pendleton, R. (1981)).

Synthesis of Dichloro-Phenylalkanones

The synthesis of N-(2,2-Dichloro-1-phenylalkylidene)isopropylamines, by deprotonation and reaction with alkyl bromides or iodides, provides an accessible route to 2,2-dichloro-1-phenyl-1-alkanones. This process, potentially involving compounds akin to N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide, underlines its utility in creating complex nitrogen-containing compounds (Kimpe, N., Coppens, W., Welch, J., & Corte, B. (1990)).

Advances in Hydroxylamines Applications

Research into N,O-Disubstituted hydroxylamines highlights their significance as intermediates for synthesizing complex nitrogen-containing compounds. These compounds' ability to undergo stereoselective reduction and additions makes them essential for producing biologically active amines, indicating potential research applications for substances like N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide (Khlestkin, V. & Mazhukin, D. (2003)).

Cyclopolymerization and Drug Delivery Applications

The study on polydiallylamine and its amide bonds formation with drugs like Ibuprofine and ciprofloxacin showcases the potential of using N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide analogues in controlled drug release applications. Such cyclopolymers could improve therapeutic efficacy and minimize side effects (Kadem, K. J. (2015)).

Polymerization Control with Solvent Effects

The manipulation of solvent types to control the polymerization of isoprene, using initiators like BlocBuilder MA, emphasizes the role of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide structures in polymer chemistry. This research demonstrates how solvent choice can influence the rate of polymerization and molecular weight distribution, offering insights into precision polymer manufacturing (Harrisson, S., Couvreur, P., & Nicolas, J. (2012)).

Propriétés

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-11(2)18-15(20)14(19)17-10-16(21,13-8-9-13)12-6-4-3-5-7-12/h3-7,11,13,21H,8-10H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZDTTGTVGRREI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

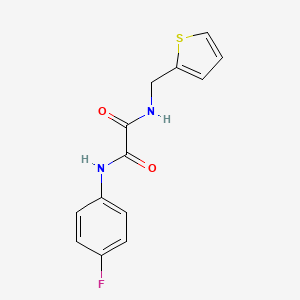

CC(C)NC(=O)C(=O)NCC(C1CC1)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713638.png)

![6-isopropyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2713642.png)

![N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide](/img/structure/B2713651.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2713652.png)